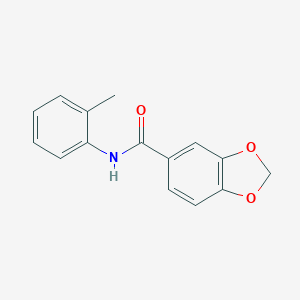
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide, also known as MBDB, is a chemical compound that belongs to the amphetamine class of drugs. MBDB is structurally similar to MDMA (ecstasy) and is known to have psychoactive effects on the central nervous system. In recent years, MBDB has gained attention from the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to act primarily on the serotonin and dopamine neurotransmitter systems in the brain, leading to increased levels of these neurotransmitters. This results in a range of psychoactive effects, including euphoria, increased sociability, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, dilated pupils, and increased body temperature. In addition, this compound has been shown to increase levels of certain hormones, such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, allowing for direct effects on the central nervous system. However, its psychoactive properties can also be a limitation, as it may interfere with experimental results or lead to ethical concerns.
Orientations Futures
There are several potential future directions for research on N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in psychiatry and oncology. Finally, there is a need for continued research on the safety and efficacy of this compound, particularly in light of its psychoactive properties.
Méthodes De Synthèse
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide can be synthesized through several methods, including the reduction of the corresponding nitro compound or the condensation of the corresponding aldehyde with 3,4-methylenedioxyphenylacetone. However, due to its psychoactive properties, this compound is classified as a controlled substance and its synthesis is strictly regulated.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, this compound has been investigated as a potential treatment for depression and anxiety disorders. In neurology, this compound has been studied for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, this compound has been investigated as a potential anti-cancer agent.
Propriétés
Formule moléculaire |
C15H13NO3 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H13NO3/c1-10-4-2-3-5-12(10)16-15(17)11-6-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3,(H,16,17) |
Clé InChI |
KSILPKYARQOTGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)


![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)

